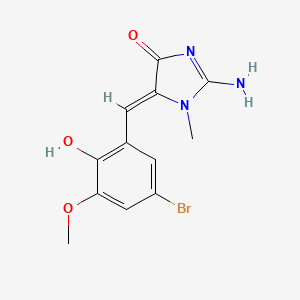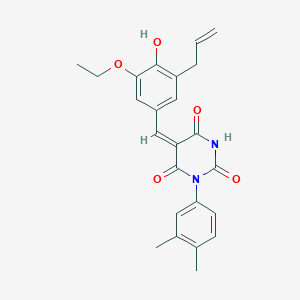![molecular formula C22H23NO4S B5909155 5-{2-[2-(2-sec-butylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5909155.png)
5-{2-[2-(2-sec-butylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-{2-[2-(2-sec-butylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione, commonly known as TZD, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. TZD is a thiazolidinedione derivative that has been extensively studied for its antidiabetic and anti-inflammatory properties.
作用機序
TZD exerts its antidiabetic effects by activating peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates glucose and lipid metabolism. PPARγ activation leads to increased insulin sensitivity, decreased insulin resistance, and improved glucose uptake in adipose tissue and skeletal muscle. TZD also has anti-inflammatory effects by inhibiting the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory genes.
Biochemical and Physiological Effects
TZD has been shown to improve insulin sensitivity, reduce blood glucose levels, and decrease inflammation in various animal models. It has also been shown to reduce triglyceride levels and increase high-density lipoprotein (HDL) cholesterol levels. TZD has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. It has also been shown to have cardioprotective effects in animal models of cardiovascular diseases, such as atherosclerosis and hypertension.
実験室実験の利点と制限
TZD has several advantages as a research tool. It is a potent and selective PPARγ agonist that can be used to study the role of PPARγ in glucose and lipid metabolism. TZD is also a potent anti-inflammatory agent that can be used to study the role of inflammation in various diseases. However, TZD has several limitations as a research tool. It has been shown to cause fluid retention, weight gain, and bone loss in some patients. TZD has also been associated with an increased risk of heart failure in some patients.
将来の方向性
There are several future directions for TZD research. One direction is to develop more potent and selective PPARγ agonists that have fewer side effects. Another direction is to study the role of TZD in the treatment of cancer, neurodegenerative diseases, and cardiovascular diseases. TZD has also been studied for its potential use in the treatment of obesity, non-alcoholic fatty liver disease, and polycystic ovary syndrome. Further research is needed to determine the efficacy and safety of TZD in these conditions.
合成法
The synthesis of TZD involves the reaction of 2-(2-sec-butylphenoxy)ethanol with thiosemicarbazide to form 5-(2-(2-sec-butylphenoxy)ethoxy)-1,3-thiazolidine-2,4-dione. The intermediate is then reacted with benzaldehyde to form 5-{2-[2-(2-sec-butylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione. The final product is obtained after recrystallization from ethanol.
科学的研究の応用
TZD has been extensively studied for its antidiabetic and anti-inflammatory properties. It has been shown to improve insulin sensitivity, reduce blood glucose levels, and decrease inflammation in various animal models. TZD has also been studied for its potential use in the treatment of cancer, neurodegenerative diseases, and cardiovascular diseases.
特性
IUPAC Name |
(5Z)-5-[[2-[2-(2-butan-2-ylphenoxy)ethoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4S/c1-3-15(2)17-9-5-7-11-19(17)27-13-12-26-18-10-6-4-8-16(18)14-20-21(24)23-22(25)28-20/h4-11,14-15H,3,12-13H2,1-2H3,(H,23,24,25)/b20-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPCAXYWQDGSHET-ZHZULCJRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1OCCOC2=CC=CC=C2C=C3C(=O)NC(=O)S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)C1=CC=CC=C1OCCOC2=CC=CC=C2/C=C\3/C(=O)NC(=O)S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{3-[2-(2-sec-butylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5909076.png)
![5-imino-6-{3-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5909078.png)
![5-{3,5-dichloro-2-[(2-fluorobenzyl)oxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5909093.png)
![5-{4-[2-(3,5-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5909094.png)
![5-{[2-methyl-1-(2-methylbenzyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5909103.png)
![5-{3-[2-(4-allyl-2-methoxyphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5909107.png)
![2-[2-(2,6-dichlorophenyl)vinyl]-8-quinolinol](/img/structure/B5909122.png)

![3-(allylthio)-6-[2-(2-furyl)vinyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5909131.png)
![6-(3-ethoxy-4-hydroxybenzylidene)-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5909134.png)
![4-[(4-methoxy-3-methylbenzylidene)amino]-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5909135.png)
![N-{[5-(3-chlorophenyl)-2-furyl]methylene}-3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B5909142.png)
![4-iodo-N-{4-[3-(4-methoxyphenyl)-3-oxo-1-propen-1-yl]phenyl}benzamide](/img/structure/B5909168.png)
